

# Spectroscopic and Synthetic Profile of 4-Benzoylphenylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Benzoylphenylboronic acid

Cat. No.: B1277926

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of **4-benzoylphenylboronic acid**, a valuable building block in organic synthesis and medicinal chemistry. This document compiles available data on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a detailed experimental protocol for its preparation, catering to the needs of researchers and professionals in drug development and related scientific fields.

## Spectroscopic Data

The unique structural features of **4-benzoylphenylboronic acid**, combining a benzoyl moiety and a boronic acid group on a phenyl ring, give rise to characteristic spectroscopic signatures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific peer-reviewed publication detailing the complete NMR spectral data for **4-benzoylphenylboronic acid** could not be identified in the conducted search, the expected chemical shifts can be predicted based on the analysis of similar structures. The following tables outline the anticipated  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **4-Benzoylphenylboronic Acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.0	m	2H	Protons ortho to the boronic acid group and protons ortho to the carbonyl group
~7.8 - 7.4	m	7H	Remaining aromatic protons and B(OH) <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **4-Benzoylphenylboronic Acid**

Chemical Shift (ppm)	Assignment
~196	C=O (Ketone)
~138 - 128	Aromatic Carbons
ipso-Carbon attached to Boron	(Often broad or not observed)

## Infrared (IR) Spectroscopy

The IR spectrum of **4-benzoylphenylboronic acid** is characterized by absorption bands corresponding to its key functional groups.

Table 3: Predicted FT-IR Spectral Data for **4-Benzoylphenylboronic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 - 3200	Strong, Broad	O-H stretch (boronic acid, intermolecular H-bonding)
~1660	Strong	C=O stretch (ketone)
~1600, ~1480	Medium	C=C stretch (aromatic rings)
~1350	Strong	B-O stretch
~1280	Medium	C-C stretch (aromatic-ketone)
~850	Strong	C-H bend (para-substituted aromatic ring)

## Experimental Protocols

A detailed experimental protocol for the synthesis of **4-benzoylphenylboronic acid** is provided below, adapted from established methods for the preparation of similar substituted phenylboronic acids.

### Synthesis of 4-Benzoylphenylboronic Acid

Materials:

- 4-Bromobenzophenone
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Hexane
- Brine

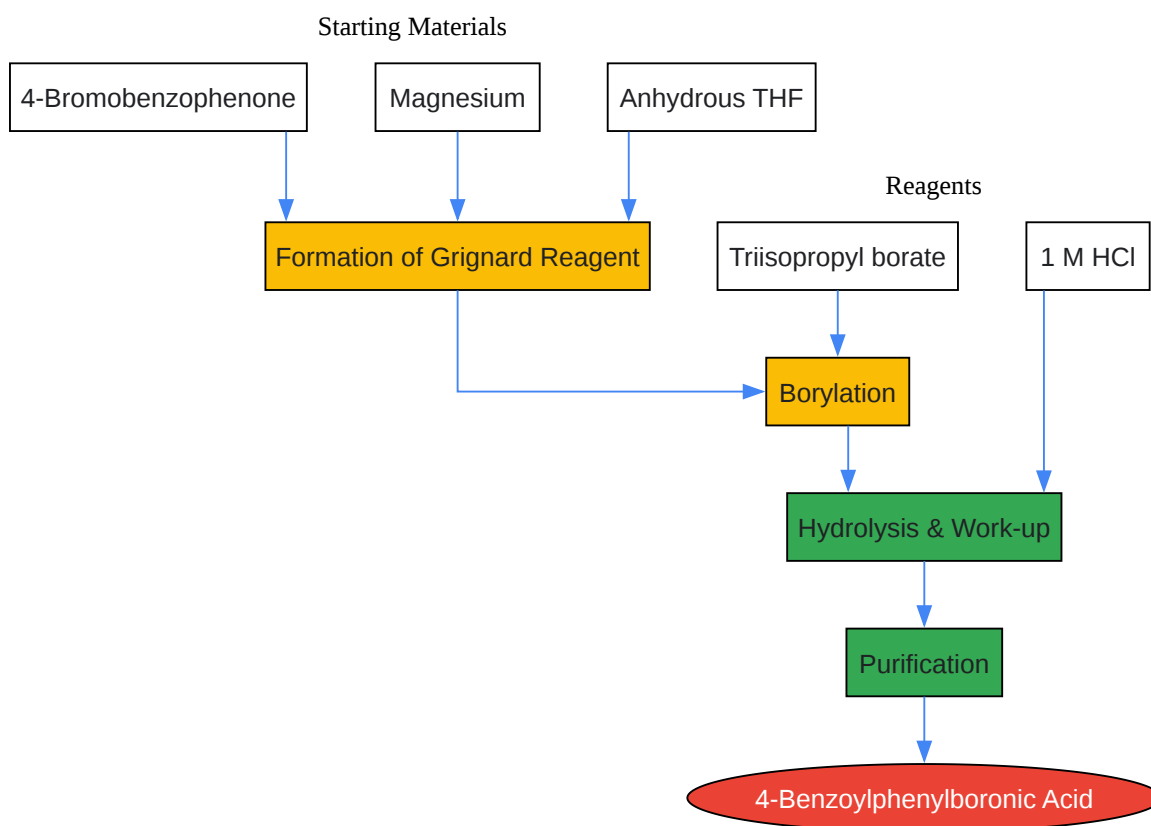
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. The flask is heated under vacuum and then cooled under a nitrogen atmosphere. A solution of 4-bromobenzophenone in anhydrous THF is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard reaction, which is then maintained at a gentle reflux until the magnesium is consumed.
- **Borylation:** The Grignard solution is cooled to  $-78\text{ }^{\circ}\text{C}$  in a dry ice/acetone bath. Triisopropyl borate, dissolved in anhydrous THF, is added dropwise to the cooled Grignard reagent, maintaining the temperature below  $-70\text{ }^{\circ}\text{C}$ . The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
- **Hydrolysis and Work-up:** The reaction is quenched by the slow addition of 1 M HCl at  $0\text{ }^{\circ}\text{C}$ . The mixture is stirred for 1 hour. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford **4-benzoylphenylboronic acid** as a solid.

## Visualizing the Synthetic Workflow

To illustrate the logical flow of the synthesis, a diagram is provided below, generated using the DOT language.



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Caption: Synthetic workflow for **4-Benzoylphenylboronic acid**.

This guide serves as a foundational resource for professionals engaged in the synthesis and application of **4-benzoylphenylboronic acid**. The provided spectroscopic predictions and detailed experimental protocol are intended to facilitate further research and development in areas where this versatile compound plays a critical role.

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